N-(Phosphonomethyl)(2-~13~C,~15~N)glycine, commonly referred to as glyphosate, is a broad-spectrum, non-selective systemic herbicide. Its chemical structure features a phosphonomethyl group attached to glycine, allowing it to effectively inhibit the enzyme 5-enolpyruvylshikimic acid-3-phosphate synthase (EPSP synthase), which is crucial for the biosynthesis of aromatic amino acids in plants. Glyphosate's primary function is to disrupt the shikimate pathway, leading to deficiencies in essential amino acids such as tyrosine, tryptophan, and phenylalanine, ultimately affecting protein synthesis and plant growth .
N-(Phosphonomethyl)(2-¹³C, ¹⁵N)glycine itself is not known to have a specific mechanism of action. Its primary function lies in its application as a probe molecule in scientific research. The ¹³C and ¹⁵N isotopes provide distinct signals in NMR spectroscopy, allowing scientists to study the metabolism of glycine and its incorporation into proteins [].
N-(Phosphonomethyl)(2-¹³C, ¹⁵N)glycine is a specifically isotopically labeled form of N-(phosphonomethyl)glycine, a molecule with potential applications in scientific research, particularly in the field of metabolism. The isotope labeling with ¹³C and ¹⁵N allows researchers to track the molecule's fate and behavior within a biological system.
When incorporated into the molecule's structure, ¹³C can be detected using nuclear magnetic resonance (NMR) spectroscopy. This technique allows researchers to observe the molecule's interactions with other metabolites and enzymes involved in metabolic pathways .
Similar to ¹³C, ¹⁵N labeling enables the detection of the molecule using NMR spectroscopy. Additionally, ¹⁵N can be used in mass spectrometry experiments to distinguish isotopically labeled N-(phosphonomethyl)glycine from its unlabeled counterpart, facilitating the quantification of the molecule within complex biological samples .
II. Potential Applications in Studying Glycine Metabolism
N-(Phosphonomethyl)glycine is structurally related to glycine, a naturally occurring amino acid. Researchers hypothesize that N-(phosphonomethyl)glycine might interact with glycine metabolism. By using the isotopically labeled form, scientists can investigate the following:
By tracing the ¹³C and ¹⁵N labels through metabolic pathways, researchers can determine if N-(phosphonomethyl)glycine is converted to glycine or other metabolites within the cell .
The isotopically labeled molecule can be used to study its interactions with enzymes involved in glycine metabolism. By observing changes in the NMR or mass spectrometry signals, researchers can gain insights into the binding and reaction mechanisms of these enzymes .
Glyphosate exhibits significant biological activity as an herbicide. Its mechanism involves:
The synthesis of N-(Phosphonomethyl)(2-~13~C,~15~N)glycine involves several steps:
Glyphosate is widely used in agriculture for its efficacy in controlling a broad range of weeds. Its applications include:
Studies have investigated glyphosate's interactions with various biological systems:
Several compounds share structural or functional similarities with N-(Phosphonomethyl)(2-~13~C,~15~N)glycine. These include:
Compound Name | Chemical Structure | Unique Features |
---|---|---|
N-(Phosphonomethyl)glycine | C3H8NO5P | Basic form of glyphosate; widely used herbicide. |
Aminomethylphosphonic acid | C2H8N2O3P | Metabolite of glyphosate; less effective as a herbicide. |
Glyphosate isopropylamine salt | C10H14N3O5P | Enhanced solubility; used in specific formulations. |
N-(Phosphonomethyl)iminodiacetic acid | C5H10N2O5P | Precursor in glyphosate synthesis; structurally related. |
The uniqueness of N-(Phosphonomethyl)(2-~13~C,~15~N)glycine lies in its specific action on EPSP synthase and its extensive application as a herbicide compared to its analogs.
Corrosive;Environmental Hazard